Disuccinimidyl sulfoxide is classified as a heterobifunctional cross-linker due to its ability to react with different functional groups on proteins. It is synthesized from commercially available starting materials, making it accessible for research applications. The compound is particularly significant in the field of proteomics, where it aids in elucidating complex protein interactions and structures through cross-linking mass spectrometry techniques.
The synthesis of disuccinimidyl sulfoxide involves a two-step process:
Disuccinimidyl sulfoxide has a distinct molecular structure characterized by:
The presence of the sulfoxide group not only contributes to its reactivity but also plays a crucial role in its fragmentation behavior during mass spectrometry analysis, allowing for effective identification of cross-linked peptides .
Disuccinimidyl sulfoxide primarily participates in reactions involving amine groups on proteins, leading to the formation of stable covalent bonds. The mechanism involves:
The unique feature of disuccinimidyl sulfoxide is its ability to undergo fragmentation upon collision-induced dissociation, which aids in the identification of cross-linked peptides during mass spectrometric analysis .
The mechanism by which disuccinimidyl sulfoxide facilitates protein cross-linking can be described as follows:
Disuccinimidyl sulfoxide has several scientific applications:
Disuccinimidyl sulfoxide (DSSO) was engineered to overcome fundamental limitations in traditional cross-linking mass spectrometry (XL-MS). Conventional non-cleavable cross-linkers generate complex spectra where interlinked peptides fragment simultaneously, complicating peptide identification and cross-link site mapping [1] [7]. DSSO incorporates symmetric collision-induced dissociation (CID)-cleavable bonds adjacent to a central sulfoxide group (–S=O–). This design ensures that during CID, the C–S bonds fragment preferentially over peptide backbone bonds, producing diagnostic signature ions that simplify detection [1] [4]. The 10.1 Å spacer arm provides optimal distance constraints for protein interaction studies while maintaining reagent stability [1] [8]. This strategic integration of cleavability, symmetry, and defined spacer length enables unambiguous identification of cross-linked peptides through multistage tandem mass spectrometry (MS³) workflows [1] [7].
DSSO synthesis follows a streamlined two-step route optimized for scalability and purity [1]:
Step 1: Sulfide Intermediate (S-1)3,3′-Thiodipropionic acid (2.50 g, 14.0 mmol) reacts with N-hydroxysuccinimide (3.30 g, 28.6 mmol) in dioxane (60 ml) under argon. N,N′-Dicyclohexylcarbodiimide (5.79 g, 28.1 mmol) initiates coupling, yielding crystalline sulfide S-1 after 12 hours (70% yield, 5.20 g). Characterization confirms structure: ¹H NMR (500 MHz, DMSO-d6) δ 3.02 (t, J = 7.0 Hz, 4H), 2.86 (t, J = 7.0 Hz, 4H), 2.81 (s, 8H); IR 1801, 1732 cm⁻¹ [1].
Step 2: Oxidation to DSSOSulfide S-1 (0.600 g, 1.61 mmol) in chloroform (30 ml) reacts with meta-chloroperoxybenzoic acid (0.371 g, 1.61 mmol) at 0°C. After purification, DSSO forms as a white solid (64% yield, 0.400 g). Key characterization: ¹H NMR (600 MHz, DMSO-d6) δ 3.28–3.21 (m, 2H), 3.17–3.13 (m, 4H), 3.08–2.99 (m, 2H), 2.88–2.75 (s, 8H); HRMS (ES/MeOH) m/z 411.0471 [M + Na]⁺ (calc. 411.0474) [1].
Table 1: DSSO Synthesis Metrics
| Step | Reactants | Conditions | Product | Yield | Key Analytical Data |
|---|---|---|---|---|---|
| 1 | 3,3′-Thiodipropionic acid + N-hydroxysuccinimide | Dioxane, Ar, 12 h, DCC catalyst | S-1 | 70% | ¹H NMR (DMSO-d6): δ 3.02 (t), 2.86 (t), 2.81 (s); IR: 1801, 1732 cm⁻¹ |
| 2 | S-1 + m-CPBA | CHCl₃, 0°C | DSSO | 64% | ¹H NMR (DMSO-d6): δ 3.28–3.21 (m), 3.17–3.13 (m); HRMS: m/z 411.0471 [M+Na]⁺ |
DSSO’s effectiveness hinges on its symmetric MS-cleavable bonds flanking the sulfoxide group. During CID, these bonds fragment regioselectively, generating two pairs of signature ions: a "mass-defect" pair (α/β) and a "mass-shifted" pair (α+16/β+16) differing by 15.99 Da (atomic oxygen mass) [1] [4]. This predictable fragmentation enables:
Spacer arm length critically influences cross-linking efficiency and fragmentation. Extending the DSSO spacer to 17.5 Å (L-DSSO) increases peptide backbone fragmentation during CID by 40%, complicating analysis [4]. The original 10.1 Å spacer balances distance constraints with clean cleavage behavior. Hydrophobicity modulation via aliphatic chains maintains solubility in dimethyl sulfoxide (50 mg/mL) or dimethylformamide (10 mg/mL), essential for protein studies [3] [6].
Table 2: Structural and Fragmentation Properties of DSSO Derivatives
| Derivative | Spacer Length (Å) | Symmetry | Fragmentation Selectivity | Peptide Backbone Fragmentation |
|---|---|---|---|---|
| DSSO | 10.1 | Symmetric | High: Dominant α/β ions | Minimal (<10% of total intensity) |
| L-DSSO | 17.5 | Symmetric | Moderate: α/β ions + backbone fragments | Significant (~40% of total intensity) |
| (3,8)-ap-DSSO | 14.2 | Asymmetric | High: Preferential cleavage at shorter arm | Low (comparable to DSSO) |
DSSO bridges functionality gaps in traditional homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linkers. Key comparisons:
Table 3: Cross-Linker Performance Comparison
| Cross-Linker | Solubility | MS-Cleavable | Spacer Length (Å) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| DSSO | Organic solvents (dimethyl sulfoxide/dimethylformamide) | Yes | 10.1 | Predictable symmetric fragmentation; Robust MS³ identification | Requires organic solvents |
| BS³ | Aqueous buffers | No | 11.4 | Water solubility; Commercial availability | Complex MS/MS spectra; Low identification confidence |
| DSBU | Organic solvents | Yes | 10.2 | Urea-based cleavage; Good proteome coverage | Asymmetric fragments complicate automation |
| DSSBU | Aqueous buffers | Yes | 12.0 | Water solubility + cleavability; Targets polar regions | Limited application data vs. DSSO |
DSSO’s design represents a paradigm shift in XL-MS, enabling the first successful characterization of multisubunit complexes like the yeast 20S proteasome, where it identified 13 non-redundant interlinked peptides [1] [7]. Subsequent innovations (e.g., DSSBU) address solubility limitations but validate DSSO’s core principle: targeted bond cleavage must precede peptide fragmentation for unambiguous cross-link mapping [5].
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